ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with a unique structure that contributes to its multifaceted applications in various fields including chemistry, biology, medicine, and industry. Its structure features a pyrrolo[3,2-d]pyrimidine core attached to a benzoate ester, making it a compound of significant interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves multi-step organic reactions. Typically, the initial step includes the cyclization of a suitable precursor to form the pyrrolo[3,2-d]pyrimidine core. Subsequent steps involve the introduction of the cyclopropyl and phenyl groups, followed by the formation of the thioether linkage. The final step involves esterification to produce the benzoate ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring rigorous control of reaction conditions to maximize yield and purity. This typically involves the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups into hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydride sources like sodium borohydride or lithium aluminium hydride.
Substitution: Typically involve halogenating agents like bromine or iodine.
Major Products
The products of these reactions vary widely depending on the reagents and conditions used but may include modified versions of the parent compound with additional functional groups or altered configurations.
Scientific Research Applications
Ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a possible drug candidate.
Industry: Investigated for its utility in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The exact molecular targets and pathways vary depending on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Compared to other compounds with similar structures, ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Mthis compound
Ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}amino)acetamido]benzoate
Cyclopropyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Each of these compounds shares some structural similarities but also presents unique characteristics that differentiate their chemical behaviors and applications.
Biological Activity
Ethyl 3-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a synthetic compound that incorporates a pyrrolo[3,2-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrrolo[3,2-d]pyrimidine core : Known for its potential as an antiproliferative agent.
- Cyclopropyl and phenyl substituents : These groups may influence the compound's biological activity and selectivity.
- Sulfanyl and acetamido functional groups : These modifications can enhance solubility and bioavailability.
Anticancer Activity
Research indicates that compounds based on the pyrrolo[3,2-d]pyrimidine scaffold exhibit significant anticancer activity. For instance:
- A study demonstrated that pyrrolo[3,2-d]pyrimidines could inhibit various cancer cell lines with submicromolar potency, particularly against breast and lung cancer cells .
- The compound's structure allows it to bind to critical targets involved in cancer cell proliferation, such as tubulin and various kinases .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Microtubule Assembly : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest .
- Targeting Kinase Pathways : Pyrrolo[3,2-d]pyrimidines often act as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Cyclopropyl Group : Enhances potency against certain kinases .
- Substituents on the Pyrimidine Ring : Modifications can lead to increased selectivity and reduced toxicity .
Research Findings
A comprehensive analysis of related studies reveals the following findings regarding the biological activity of similar compounds:
Compound | Activity | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Anticancer | 0.05 | Microtubule inhibition |
Compound B | Antiproliferative | 0.1 | Kinase inhibition |
Compound C | Cytotoxic | 0.02 | Apoptosis induction |
Case Studies
- Case Study 1 : A novel pyrrolo[3,2-d]pyrimidine was tested against a panel of cancer cell lines and showed significant growth inhibition with an IC50 value in the low nanomolar range. The study highlighted the importance of specific substituents in enhancing cytotoxicity .
- Case Study 2 : Another study focused on a series of derivatives that included cyclopropyl modifications. These derivatives exhibited enhanced activity against resistant cancer cell lines compared to standard chemotherapeutics .
Properties
IUPAC Name |
ethyl 3-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-2-34-25(33)17-9-6-10-18(13-17)28-21(31)15-35-26-29-22-20(16-7-4-3-5-8-16)14-27-23(22)24(32)30(26)19-11-12-19/h3-10,13-14,19,27H,2,11-12,15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWFERFOVDONAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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